molecular formula C18H13N3S B2932118 2-Phenyl-3-(phenylthio)imidazo[1,2-a]pyrimidine CAS No. 371234-15-0

2-Phenyl-3-(phenylthio)imidazo[1,2-a]pyrimidine

Cat. No. B2932118
CAS RN: 371234-15-0
M. Wt: 303.38
InChI Key: YVLYGNRANKNEAD-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines are important fused bicyclic heterocycles that have been recognized for their wide range of applications in medicinal chemistry . They are found in a variety of natural products, medicinal compounds, and functional materials .


Synthesis Analysis

The synthesis of these compounds often involves different chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reactions, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation . A simple and efficient protocol enables the synthesis of 3-arylimidazo[1,2-a]pyridines by a catalyst-free cascade process .


Molecular Structure Analysis

The molecular structure of these compounds is characterized by a fused bicyclic 5,6 heterocycle. The introduction of two aryl moieties on the adjacent positions 2 and 3 in imidazo[1,2-a]pyrimidine analogs selectively improved the inhibitory effects of the target derivatives .


Chemical Reactions Analysis

The chemical reactions involving these compounds often involve the functionalization at the 3-position to construct this privileged scaffold for further use in the development of new chemosynthetic strategies and drug development .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are prominently dependent on the nature of chromophore loading and their linking topology to the 2-phenylimidazo[1,2-a]pyridine unit .

Scientific Research Applications

Chemical-Genetic Profiling

2-Phenyl-3-(phenylthio)imidazo[1,2-a]pyrimidine is part of a class of compounds that target essential, conserved cellular processes. These compounds have been studied for their distinct mechanisms of action in vivo, demonstrating significant differences in cellular targeting and effects. For example, similar compounds in this class have shown to act as DNA poisons, causing nuclear DNA damage and inducing mutagenesis. Such findings suggest potential applications in understanding cell physiology and mechanism of action studies in mammalian cells (Yu et al., 2008).

Fluorescent Properties for Biomarkers

Imidazo[1,2-a]pyridines and pyrimidines, including derivatives like 2-Phenyl-3-(phenylthio)imidazo[1,2-a]pyrimidine, have been investigated for their fluorescent properties. These compounds are of interest as potential biomarkers and photochemical sensors. Studies have shown that substituents in the heterocycle and phenyl rings can affect their luminescent properties, which is crucial for their application in fluorescence emission and intensity enhancement (Velázquez-Olvera et al., 2012).

Anticancer and Antioxidant Activities

Certain derivatives of imidazo[1,2-a]pyrimidine, closely related to 2-Phenyl-3-(phenylthio)imidazo[1,2-a]pyrimidine, have been synthesized and tested for anticancer and antioxidant activities. These studies provide insights into the potential therapeutic applications of these compounds, particularly in the context of breast cancer treatment and antioxidant properties (Rehan, Al Lami, & Alanee, 2021).

Synthetic Chemistry and Drug Development

The synthesis and characterization of imidazo[1,2-a]pyrimidine derivatives, including those similar to 2-Phenyl-3-(phenylthio)imidazo[1,2-a]pyrimidine, have been extensively studied. These compounds have a wide range of applications in medicinal chemistry due to their diverse biological activities. The development of new synthetic approaches and functionalizations of these compounds is crucial for advancing drug discovery and development (Goel, Luxami, & Paul, 2015).

Chemical Detoxification Applications

Research has also explored the application of imidazo[1,2-a]pyrimidine derivatives in chemical detoxification, particularly in the context of mercury(II) chloride induced toxicity. This area of study highlights the potential of these compounds in environmental and health-related applications, providing avenues for addressing heavy metal toxicity (Sharma et al., 2018).

Mechanism of Action

While the specific mechanism of action for “2-Phenyl-3-(phenylthio)imidazo[1,2-a]pyrimidine” is not available, similar compounds like imidazo[1,2-a]pyridines have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Safety and Hazards

While specific safety and hazard information for “2-Phenyl-3-(phenylthio)imidazo[1,2-a]pyrimidine” is not available, it’s important to note that similar compounds have been tested for toxicity against various cell lines .

Future Directions

The future directions in the research of these compounds involve the development of new synthetic strategies and drug development due to their wide range of applications in medicinal chemistry .

properties

IUPAC Name

2-phenyl-3-phenylsulfanylimidazo[1,2-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3S/c1-3-8-14(9-4-1)16-17(22-15-10-5-2-6-11-15)21-13-7-12-19-18(21)20-16/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVLYGNRANKNEAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=CC=NC3=N2)SC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenyl-3-(phenylthio)imidazo[1,2-a]pyrimidine

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